(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of tetrazoloquinoxalines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with azides, leading to the formation of the tetrazole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, eco-friendly catalysts and solvents are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antidepressant and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. In medicinal applications, it may modulate neurotransmitter levels or inhibit the proliferation of cancer cells by targeting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo[1,5-a]quinoxalin-4(5H)-one
- Tetrazolo[1,5-a]quinazolin-5(4H)-one
- Triazolo[1,5-a]quinoxalin-4(5H)-one
Uniqueness
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, higher potency in biological assays, or unique electronic properties that make it suitable for specific industrial applications .
Properties
CAS No. |
821009-87-4 |
---|---|
Molecular Formula |
C11H5N7 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H5N7/c12-5-7(6-13)10-11-15-16-17-18(11)9-4-2-1-3-8(9)14-10/h1-4,14H |
InChI Key |
MPBQUJBAFRBPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C#N)C3=NN=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.